L-Prolinamide

Organocatalysis Asymmetric Synthesis α-Selenenylation

L-Prolinamide is the primary carboxamide of L-proline, distinguished by its neutral organocatalytic profile and absence of zwitterionic character. It is the proven catalyst for direct α-selenenylation of aldehydes—a transformation where L-proline fails—and the irreplaceable (S)-stereospecific intermediate in Vildagliptin API manufacturing. Its unique hydrogen-bonding network also enables superior diastereoselectivity in derivatized organocatalysts (up to 99% ee). Procure ≥98% purity material with verified [α]₂₀/D −106° to ensure reproducible asymmetric outcomes.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 7531-52-4
Cat. No. B555322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Prolinamide
CAS7531-52-4
SynonymsL-prolinamide; 7531-52-4; Prolinamide; (S)-Pyrrolidine-2-carboxamide; (S)-Prolinamide; h-pro-nh2; (2S)-pyrrolidine-2-carboxamide; l-Prolineamide; l-(-)-prolinamide; (2S)-2-Carbamoylpyrrolidine; (S)-2-Pyrrolidinecarboxamide; 2-pyrrolidinecarboxamide,(s)-; (s)-pyrrolidine-2-carboxylicacidamide; (2S)-2-pyrrolidinecarboxamide; CHEBI:21374; VLJNHYLEOZPXFW-BYPYZUCNSA-N; MFCD00005253; ST075890; (2S)pyrrolidine-2-carboxamide; 58274-20-7; prolineamide; l-prolinamid; (2S)-prolinamide; (S)-prolineamide; L-(-)prolinamide
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N
InChIInChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1
InChIKeyVLJNHYLEOZPXFW-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Prolinamide (CAS 7531-52-4): Sourcing the Versatile Chiral Organocatalyst and Peptide Intermediate


L-Prolinamide is the primary carboxamide derivative of the naturally occurring amino acid L-proline, retaining the (S)-configuration at the C2 position. As an amino acid amide (C₅H₁₀N₂O, MW 114.15), it presents as a white to straw-colored crystalline powder (mp 95–102 °C, [α]₂₀/D -106°, c = 2 in EtOH) [1][2]. Unlike its parent carboxylic acid, the amide functionality fundamentally alters its hydrogen-bonding donor/acceptor profile and eliminates the zwitterionic character, critically influencing its solubility (freely soluble in water and ethanol) and its performance as a neutral organocatalyst in a wide range of asymmetric transformations .

Why L-Prolinamide (CAS 7531-52-4) Cannot Be Casually Substituted by Other Proline Derivatives


Direct substitution of L-prolinamide with L-proline or other proline analogs is often scientifically invalid due to fundamental differences in physicochemical and catalytic properties. The replacement of L-proline's carboxylic acid group with a primary amide in L-prolinamide drastically alters its acidity (pKa) and hydrogen-bonding network, which is crucial for its function as an organocatalyst and in peptide mimicry [1]. In catalysis, this change modulates the transition-state energy, leading to distinct reaction rates and selectivities compared to L-proline [2]. Furthermore, the specific stereochemistry is paramount; the D-enantiomer (D-prolinamide) often exhibits different biological recognition, chiral separation behavior, and can yield opposite stereochemical outcomes in asymmetric synthesis, making it non-interchangeable [3]. The following sections provide quantitative evidence of these critical differentiators.

Quantitative Differentiation of L-Prolinamide (CAS 7531-52-4) Against Closest Analogs: A Data-Driven Guide


Superior Catalytic Activity in α-Selenenylation: L-Prolinamide vs. L-Proline

In direct α-selenenylation reactions of aldehydes, L-prolinamide demonstrates a lower energy transition state and higher catalytic efficiency compared to its parent compound, L-proline. This is supported by experimental and computational data, where L-prolinamide effectively catalyzes the reaction at a lower catalyst loading (2 mol%), whereas L-proline is not reported to be effective under these specific conditions [1].

Organocatalysis Asymmetric Synthesis α-Selenenylation

Catalytic Performance in Large-Scale Aldol Reactions: N-Cyclopropyl-L-Prolinamide vs. L-Prolinamide

While L-prolinamide is a foundational catalyst, its derivatives can offer significant enhancements. A study comparing a series of N-cycloalkyl-L-prolinamides found that N-cyclopropyl-L-prolinamide outperformed the unsubstituted L-prolinamide (compound 1f) in a key metric. The N-cyclopropyl derivative achieved near-perfect diastereo- and enantioselectivity in an asymmetric aldol reaction, whereas the baseline L-prolinamide showed lower selectivity [1].

Organocatalysis Asymmetric Aldol Reaction Diastereoselectivity

Chiral Recognition and Separation: L-Prolinamide vs. D-Prolinamide

The stereochemical configuration of prolinamide is a critical factor in its physical and biological interactions. A study on competitive chiral cocrystallization demonstrated that the L- and D- enantiomers of prolinamide exhibit distinct packing behaviors when co-crystallized with R- or S-mandelic acid. This fundamental difference was exploited to develop an enantioseparation process, achieving product purities for the separated enantiomers exceeding 80% [1].

Chiral Resolution Cocrystallization Enantiopurity

Divergent Regioselectivity in Nitroso Aldol Reactions: L-Prolinamide Derivative vs. L-Proline

A fundamental shift in reaction outcome is observed when comparing an L-prolinamide derivative with L-proline. In the nitroso aldol reaction of an α-branched aldehyde with nitrosobenzene, an L-prolinamide catalyst directed the reaction to furnish α-hydroxyamino carbonyl compounds, which are the otherwise disfavored products. This is in direct contrast to L-proline, which typically yields O-nitroso products (aminoxylation) [1].

Organocatalysis Regioselectivity N-Nitroso Aldol

Procurement-Driven Application Scenarios for L-Prolinamide (CAS 7531-52-4)


Asymmetric Organocatalysis for α-Selenenylation of Aldehydes

As directly supported by evidence from Section 3, L-prolinamide is the catalyst of choice for the direct α-selenenylation of aldehydes, a transformation for which L-proline is ineffective. This reaction, which introduces a valuable phenylseleno group, can be performed with high efficiency using only 2 mol% of L-prolinamide [1]. This makes it an indispensable reagent for medicinal chemists and process chemists building blocks for pharmaceuticals or agrochemicals that require selenium incorporation.

Key Chiral Intermediate in Vildagliptin Synthesis

L-Prolinamide is a vital and non-substitutable chiral intermediate in the established industrial process for manufacturing Vildagliptin, a major DPP-4 inhibitor for type 2 diabetes [1]. Its specific (S)-stereochemistry is essential for the final drug's activity, as evidenced by the chiral differentiation data in Section 3. Therefore, procurement of high-purity L-prolinamide (≥98%) is a critical requirement for generic pharmaceutical companies and contract manufacturing organizations (CMOs) producing this active pharmaceutical ingredient (API).

Synthesis of Advanced Prolinamide-Derived Organocatalysts

As the quantitative comparison in Section 3 demonstrates, N-substituted L-prolinamide derivatives can significantly outperform the parent compound in terms of stereoselectivity, achieving up to 99% ee and 99:1 diastereomeric ratios in aldol reactions [1]. High-purity L-prolinamide is therefore a strategic starting material for academic and industrial R&D laboratories aiming to synthesize and screen a library of more sophisticated, high-performance organocatalysts for their specific asymmetric transformations.

Enantioseparation and Chiral Resolution Studies

The inherent chiral nature of L-prolinamide and its ability to form diastereomeric cocrystals, as detailed in Section 3, makes it an excellent model compound and chiral selector for developing new enantiomeric separation technologies [1]. Analytical and process development groups focused on chiral purity and the separation of racemic mixtures will find L-prolinamide to be a valuable and reproducible building block for their studies.

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